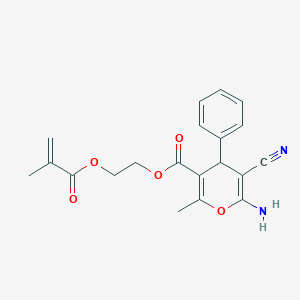
2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate” is a crystalline organic compound . It is also known as ACMP .
Synthesis Analysis
ACMP was synthesized by a one-pot three-component reaction . This method is crucial due to the use of simple and easily available chemicals, less reaction time, economically friendly, and good accessory yield .Molecular Structure Analysis
The title compound is characterized by spectral techniques and single-crystal XRD . 2D and 3D Hirshfeld surface analyses were studied to understand the intermolecular contacts . The study revealed that H…H, O−H…N, and N−H…O are the most significant contributors towards crystal packing with a percentage contribution of 45.1, 13.2, and 16.8%, respectively .Chemical Reactions Analysis
To get more insight into the electronic properties of the molecular structure of the ACMP compound, chemical stability and reactivity have been well explored by the frontier molecular orbital (FMO) approach .Physical And Chemical Properties Analysis
The molecular weight of the compound is 437.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 7 . The compound has a Rotatable Bond Count of 8 . The Exact Mass and Monoisotopic Mass of the compound is 436.0592771 g/mol . The Topological Polar Surface Area of the compound is 112 Ų . The Heavy Atom Count of the compound is 29 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A multifunctional 4H-pyran-3-carboxylate, specifically 2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, has been synthesized via a single-step multicomponent reaction. This synthesis process is notable for its excellent yield, operational ease, and eco-friendly approach. The structure of the synthesized molecule has been confirmed through analytical methods like NMR, FT-IR, and X-ray crystallography, with theoretical calculations supporting the experimental data (Kumar et al., 2019).
Crystal Structure and Docking Studies
- The crystalline structure of a related compound, 2‐(methacryloyloxy)ethyl‐6‐amino‐5‐cyano‐2‐methyl‐4‐(thiophen‐2‐yl)‐4H‐pyran‐3‐carboxylate (ACMP), was synthesized and characterized. This study included Hirshfeld surface analyses to understand intermolecular contacts and molecular docking to predict the binding affinity with COVID-19 Mpro and spike protease, suggesting potential applications in understanding molecular interactions with viral proteins (Kathavarayan et al., 2022).
DFT Analysis of Supra-molecular Assemblies
- A theoretical characterization of substituted pyran derivatives, including a molecule similar to the subject compound, was performed using DFT calculations. This study analyzed the supra-molecular assemblies in the solid state, focusing on unconventional π–hole interactions in addition to classical H-bonds and π–stacking interactions, which could be significant for understanding the properties and applications of these compounds (Chowhan et al., 2020).
Experimental and Computational Approaches for Acid Corrosion
- Pyran derivatives, including a compound similar to the one , were studied for their effectiveness in corrosion mitigation of mild steel in acidic solutions. This research incorporated weight loss, electrochemical measurements, and quantum chemical studies, demonstrating the potential of these compounds as corrosion inhibitors (Saranya et al., 2020).
Eigenschaften
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(2)19(23)25-9-10-26-20(24)16-13(3)27-18(22)15(11-21)17(16)14-7-5-4-6-8-14/h4-8,17H,1,9-10,22H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRFHLXUWNTZQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCCOC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

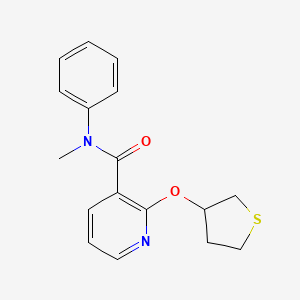
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)
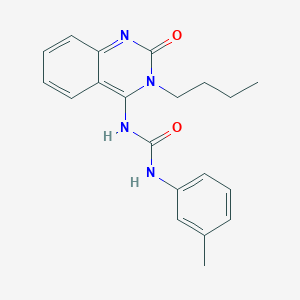
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)
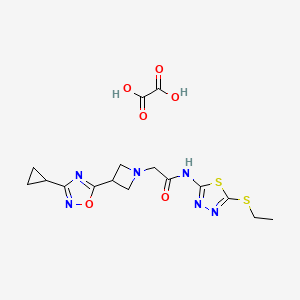
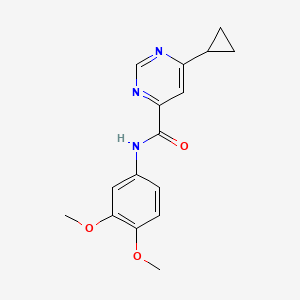
![(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid](/img/structure/B2398245.png)
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2398247.png)
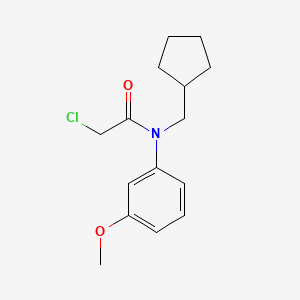
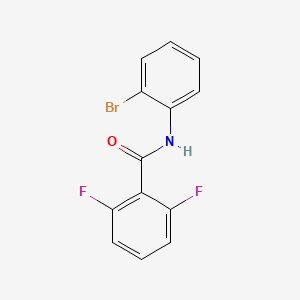
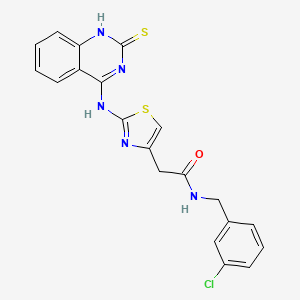
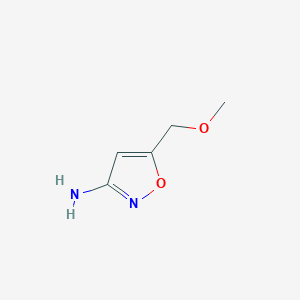
![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)
![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)